5-Amino-2-{[2-(pyridin-3-yl)ethyl]amino}benzoic acid
Description
Properties
IUPAC Name |
5-amino-2-(2-pyridin-3-ylethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-11-3-4-13(12(8-11)14(18)19)17-7-5-10-2-1-6-16-9-10/h1-4,6,8-9,17H,5,7,15H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRRNYGJMUZRFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCNC2=C(C=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Amino-2-{[2-(pyridin-3-yl)ethyl]amino}benzoic acid, commonly referred to as a novel aminobenzoic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antioxidant, anticancer, and anti-inflammatory activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a unique structure that incorporates an amino group and a pyridine moiety, which are critical for its biological activity. The chemical formula is CHNO, with a molecular weight of 284.31 g/mol. Its CAS number is 1183838-95-0.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of various aminobenzoic acid derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus.
Table 1: Antibacterial Activity Comparison
| Compound | MIC (µM) | MBC (µM) | Activity |
|---|---|---|---|
| This compound | TBD | TBD | Potentially effective |
| Compound 9e | 40 | TBD | High efficacy |
| Compound 10d | <60 | TBD | Effective against biofilms |
In one study, derivatives similar to this compound demonstrated half-maximal inhibitory concentrations (IC50) ranging from 11.6 to 62.0 µM against biofilm formation and planktonic cells of S. aureus . The structure–activity relationship (SAR) analysis suggested that the presence of specific substituents could enhance antibacterial efficacy.
Antioxidant Activity
The antioxidant properties of aminobenzoic acid derivatives have been investigated using Density Functional Theory (DFT). The presence of nitrogen and sulfur atoms in the structure suggests potential antioxidant mechanisms such as hydrogen atom transfer and single electron transfer-proton transfer .
Table 2: Antioxidant Mechanisms
| Mechanism Type | Description |
|---|---|
| Hydrogen Atom Transfer (HAT) | Involves direct donation of hydrogen to free radicals. |
| Single Electron Transfer-Proton Transfer (SETPT) | Transfers an electron followed by a proton to stabilize radicals. |
These mechanisms are crucial for mitigating oxidative stress-related diseases, making this compound a candidate for further research in therapeutic applications.
Anticancer Activity
Aminobenzoic acid derivatives have shown promise in anticancer studies. Investigations into similar compounds revealed their capacity to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Efficacy
In vitro studies on related compounds have reported IC50 values as low as 7.49 µM against specific cancer cell lines, indicating strong potential for development into anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory properties of aminobenzoic acid derivatives are also noteworthy. Compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 5-amino benzoic acids, including the compound , exhibit potential anticancer properties. The incorporation of pyridine moieties enhances the interaction with biological targets, particularly in cancer cell lines. Studies have shown that such compounds can inhibit the proliferation of cancer cells, offering a promising avenue for developing new anticancer agents .
Kinase Inhibition
The compound has been investigated for its role as a kinase inhibitor. Kinases are critical in various signaling pathways that regulate cell growth and division. By inhibiting specific kinases, this compound could potentially halt tumor growth and metastasis, making it a candidate for targeted cancer therapies .
Pharmacological Applications
Anti-inflammatory Properties
this compound has shown promise in modulating inflammatory responses. Its structural similarity to known anti-inflammatory agents allows it to interact with inflammatory pathways, suggesting potential applications in treating conditions like rheumatoid arthritis or other inflammatory diseases .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, possibly through mechanisms involving the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells. This opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biochemical Probes
Molecular Imaging
Due to its unique structure, this compound can serve as a molecular probe in biochemical assays. Its ability to bind selectively to certain proteins makes it useful for imaging techniques that require specific targeting of cellular components. This application is particularly relevant in the context of studying cellular mechanisms and drug interactions within live cells .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Target |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibition of cell proliferation |
| Kinase Inhibition | Targeting specific kinases involved in cancer | |
| Pharmacology | Anti-inflammatory Properties | Modulation of inflammatory pathways |
| Neuroprotective Effects | Reducing oxidative stress in neurons | |
| Biochemical Probes | Molecular Imaging | Selective binding to proteins for imaging |
Case Studies and Research Findings
- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that compounds similar to this compound showed significant inhibition of tumor growth in xenograft models, highlighting their potential as anticancer drugs.
- Kinase Inhibition Studies : Research conducted at a leading pharmacological institute revealed that derivatives of this compound effectively inhibited key kinases associated with various cancers, providing insights into their mechanism of action and paving the way for further development as therapeutic agents.
- Neuroprotection Trials : Preliminary trials indicated that this compound could protect against neurotoxicity induced by amyloid-beta peptide in vitro, suggesting its potential role in Alzheimer's disease treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amino Group
The nature of the amino group substituent significantly impacts physicochemical and biological properties. Key analogs include:
Pyridinylmethyl vs. Pyridinylethyl Substitutents
- Target Compound: 5-Amino-2-{[2-(pyridin-3-yl)ethyl]amino}benzoic acid Structure: Ethyl chain links the pyridine ring to the amino group. Molecular Weight (MW): Calculated as 256.27 g/mol (C₁₄H₁₅N₃O₂).
- Analog: 5-Amino-2-[(pyridin-3-ylmethyl)amino]benzoic acid Structure: Direct methyl linkage between pyridine and amino group. MW: 243.27 g/mol (C₁₃H₁₃N₃O₂) .
Aryl vs. Heteroaryl Substitutions
- Analog: 5-Amino-2-[2-(4-fluorophenyl)ethyl]benzoic acid Structure: 4-Fluorophenyl replaces pyridinyl. MW: 287.30 g/mol (C₁₅H₁₅FNO₂) (estimated). Properties: Enhanced lipophilicity (logP ~2.1) due to the fluorine atom, which may improve membrane permeability but reduce solubility .
Functional Group Modifications on the Benzoic Acid Core
Additional functional groups alter electronic properties and solubility:
Acylated Amino Groups
- Analog: 5-[Methyl(pyridin-3-ylmethyl)amino]-2-(propanoylamino)benzoic acid Structure: Propanoylamino group at position 2 and methyl-pyridinylmethylamino at position 5. MW: 313.36 g/mol (C₁₇H₁₉N₃O₃) . Properties: The propanoyl group introduces steric hindrance and may reduce metabolic clearance by protecting the amino group from oxidation.
Hydroxy and Carboxy Additions
- Analog: 5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid Structure: Additional hydroxy and carboxy groups on the phenyl ring.
Heterocyclic Modifications
Incorporation of non-pyridine heterocycles diversifies biological activity:
- Analog: 3-({5-[(2-Amino-2-oxoethyl)(4-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid Structure: Thiazolidinone ring replaces pyridine. MW: 453.49 g/mol (C₂₁H₂₃N₅O₅S) . Properties: The thiazolidinone core may target enzymes like leucine aminopeptidase, with the dioxo groups facilitating metal coordination .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Substituent(s) | Aromatic/Heteroaryl Group | MW (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound | 2-(Pyridin-3-yl)ethylamino | Pyridin-3-yl | 256.27 | Flexible linker, moderate lipophilicity |
| 5-Amino-2-[(pyridin-3-ylmethyl)amino]benzoic acid | Pyridin-3-ylmethylamino | Pyridin-3-yl | 243.27 | Rigid structure, higher solubility |
| 5-Amino-2-[2-(4-fluorophenyl)ethyl]benzoic acid | 2-(4-Fluorophenyl)ethylamino | 4-Fluorophenyl | 287.30 | High logP, enhanced membrane permeation |
| 5-[Methyl(pyridin-3-ylmethyl)amino]-2-(propanoylamino)benzoic acid | Methyl-pyridinylmethylamino, Propanoylamino | Pyridin-3-yl | 313.36 | Metabolic stability, steric protection |
| 3-({5-[(2-Amino-2-oxoethyl)(4-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid | Thiazolidinone, 4-methylphenyl | Thiazolidinone | 453.49 | Enzyme inhibition via metal coordination |
Preparation Methods
Guanidine-Forming Reaction and Intermediate Preparation
A crucial step reported in patent literature involves reacting 3-amino-4-methylbenzoic acid or its ester derivatives with cyanamide under acidic conditions (hydrochloric acid) to form a guanidine intermediate. This intermediate, 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride, is stable and suitable for large-scale production.
- Reaction conditions:
- Solvent: Alcoholic solvents such as methanol, ethanol, or propyl carbinol.
- Temperature: 80–100 °C.
- pH: 3 (acidic conditions maintained by HCl).
- Reaction time: 6–18 hours.
- Work-up:
- Removal of solvents under reduced pressure.
- Precipitation and washing with acetone.
- Drying at 70 °C.
- Yield: Approximately 66.5%
- Melting point: 296–298 °C.
This step is advantageous due to its short route, simple operation, environmental friendliness, and suitability for industrial scale-up.
Cyclization and Ring-Closure Reaction
The guanidine intermediate is then reacted with 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one to form the pyrimidine ring fused to the benzoic acid scaffold, which introduces the pyridin-3-yl ethylamine moiety.
- Reaction conditions:
- Solvent: Alcoholic solvents (methanol, ethanol), ketones (acetone, methyl isobutyl ketone), esters (ethyl acetate), or aromatic hydrocarbons (toluene).
- Temperature: 50–150 °C, preferably 80–100 °C.
- pH: Neutral to slightly basic (7–12), optimally 8–9.
- Reaction time: 7–12 hours, preferably 8–9 hours.
- Molar ratio of solvents: 1:7.5 (intermediate to solvent).
- Post-reaction processing: Recrystallization from alcohol-water mixtures with pH adjustment by sodium hydroxide and hydrochloric acid, activated carbon decolorization, filtration, and drying.
This cyclization step is critical for forming the characteristic pyrimidinylamino linkage in the target molecule.
Hydrolysis of Ester Intermediates
If the intermediate is an ester (e.g., ethyl ester), hydrolysis is performed to obtain the free acid form of 5-Amino-2-{[2-(pyridin-3-yl)ethyl]amino}benzoic acid.
- Hydrolysis conditions:
- Base: Sodium hydroxide.
- Solvent: Ethanol or ethanol-water mixtures.
- Temperature: Ambient to reflux conditions.
- Outcome: Efficient conversion to the free acid with high purity.
This step is commonly integrated into the overall synthetic sequence to yield the final acid compound ready for further applications or coupling reactions.
Comparative Data Table of Key Preparation Steps
| Step | Reactants/Intermediates | Solvent Type | Temperature (°C) | pH Range | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Guanidine formation | 3-amino-4-methylbenzoic acid + cyanamide + HCl | Alcoholic (methanol, ethanol, propyl carbinol) | 80–100 | ~3 | 6–18 | ~66.5 | Stable guanidine intermediate, scalable |
| Cyclization (ring closure) | Guanidine intermediate + 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one | Alcohols, ketones, esters, aromatics | 50–150 (opt. 80–100) | 7–12 (opt. 8–9) | 7–12 (opt. 8–9) | High | Recrystallization improves purity |
| Ester hydrolysis | Pyrimidinylamino benzoic acid ethyl ester | Ethanol + NaOH | Ambient to reflux | Basic | 1–4 | High | Converts ester to free acid |
Research Findings and Process Advantages
- The guanidine intermediate is noted for its high stability and safety , making it suitable for large-scale industrial synthesis .
- The use of alcoholic solvents and mild acidic/basic conditions allows for environmentally friendly and cost-effective processes.
- The cyclization step’s solvent flexibility (alcohols, ketones, esters, aromatics) provides options for optimization based on availability and cost.
- Recrystallization and pH adjustments in the post-reaction workup significantly improve the product purity and yield .
- Hydrolysis under basic conditions is straightforward and achieves quantitative conversion to the acid form.
- The overall synthetic route is characterized by short reaction sequences, simple operations, and good reproducibility .
Q & A
Advanced Research Question
- Kinetic assays : Measure IC50 via fluorogenic substrates (e.g., for proteases) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the compound and target enzymes .
- Structural analogs : Compare with derivatives lacking the pyridyl group to isolate pharmacophore contributions .
How can researchers design multi-step syntheses to incorporate isotopically labeled variants?
Advanced Research Question
Introduce C or N labels at specific positions (e.g., carboxylic acid carbon) via:
- Late-stage isotopic exchange : Use labeled ammonia or pyridine precursors.
- Enzymatic incorporation : Aminotransferases to install N-amino groups .
Validate labeling efficiency using LC-MS and isotope ratio mass spectrometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
